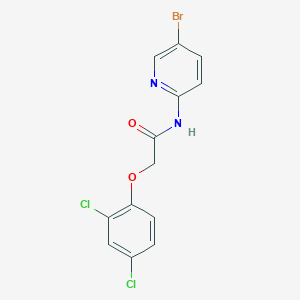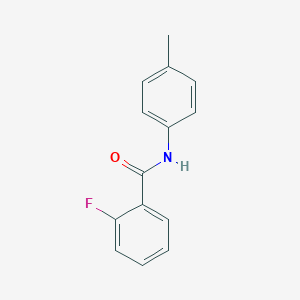![molecular formula C12H12N4S B246188 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific research application. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and modulate various signaling pathways in cells. Additionally, this compound has been shown to interact with specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments are its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water and the need for specific analytical techniques to confirm its purity.
Direcciones Futuras
For research on 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of this compound is necessary before it can be used in clinical applications.
Métodos De Síntesis
The synthesis of 3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-methylphenylhydrazine with 2-cyano-3-(2-methylthio-1,3,4-thiadiazol-5-yl)acrylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied for its potential in various scientific research applications. One of the primary areas of interest is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C12H12N4S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4S/c1-8-3-5-10(6-4-8)11-7-17-12-14-13-9(2)16(12)15-11/h3-6H,7H2,1-2H3 |
Clave InChI |
YXAUXEVLMGLVLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)









